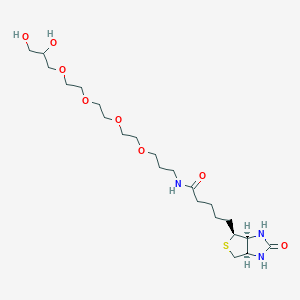
4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride
説明
The compound “4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride” is a type of piperazine derivative . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .科学的研究の応用
Neuropharmacology: Serotonin Receptor Modulation
“4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride” has been studied for its potential to modulate serotonin receptors, which are crucial in the pathogenesis and pharmacotherapy of depression. Compounds structurally related to this chemical have shown affinity for serotonin receptors such as 5-HT1A and 5-HT7 . This suggests potential applications in the development of antidepressant drugs.
Medicinal Chemistry: Synthesis of Trazodone Analogues
Research has been conducted on the synthesis of trazodone analogues using compounds related to “4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride”. These analogues exhibit characteristics of 5-HT1A receptor ligands and could contribute to the development of new antidepressants with improved efficacy and safety profiles .
Analytical Chemistry: Reference Standards
Chemical derivatives of “4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride” are used as analytical reference standards in forensic chemistry and toxicology. They assist in the identification and quantification of substances within various samples, particularly in the context of drug abuse .
Organic Chemistry: Eco-Friendly Synthesis Methods
The compound’s derivatives have been synthesized using eco-friendly methods, such as microwave-assisted synthesis. This approach reduces the use of toxic solvents and shortens synthesis time, contributing to sustainable practices in chemical research .
Pharmacology: Antidepressant-like Activity
Studies have indicated that derivatives of “4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride” possess antidepressant-like activity. This is significant for the development of new pharmacological treatments for depression .
Computational Chemistry: Molecular Modeling
Molecular modeling studies have been performed on derivatives to understand their activity toward different serotonin receptors. This computational approach aids in predicting the binding modes and interactions of potential drug candidates .
Drug Development: ADME and Safety Profiling
The compound’s derivatives have been assessed for their preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and safety properties. This includes evaluating hepatotoxicity and CYP3A4 inhibition, which are important factors in drug development .
Neurological and Psychiatric Disease Research
Finally, the compound and its derivatives are being explored for their roles in neurological and psychiatric disease research. Their interactions with serotonin receptors make them valuable in studying the mechanisms underlying conditions like depression and anxiety .
特性
IUPAC Name |
4-(3-chlorophenyl)-4-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVACCJQQXQHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-4-methylpiperidine hydrochloride | |
CAS RN |
1803581-63-6 | |
| Record name | 4-(3-chlorophenyl)-4-methylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)

![(2R,5S,13aR)-8-methoxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxylic acid](/img/structure/B1433872.png)








